molecular formula C15H14N2O4S B2668841 Morpholin-4-yl-[5-(3-nitrophenyl)furan-2-yl]methanethione CAS No. 303792-41-8

Morpholin-4-yl-[5-(3-nitrophenyl)furan-2-yl]methanethione

Cat. No. B2668841
CAS RN: 303792-41-8
M. Wt: 318.35
InChI Key: UEAOTPJVHUKFKZ-UHFFFAOYSA-N
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Description

“Morpholin-4-yl-[5-(3-nitrophenyl)furan-2-yl]methanethione” is a chemical compound with the molecular formula C11H12N2O3S . It is a derivative of morpholine, a common heterocyclic amine .


Molecular Structure Analysis

The molecular structure of “Morpholin-4-yl-[5-(3-nitrophenyl)furan-2-yl]methanethione” consists of a morpholine ring attached to a furan ring via a methanethione group . The furan ring is further substituted with a nitrophenyl group .


Chemical Reactions Analysis

While specific chemical reactions involving “Morpholin-4-yl-[5-(3-nitrophenyl)furan-2-yl]methanethione” are not detailed in the literature, compounds with similar structures have been studied. For instance, compounds containing morpholine rings are known to participate in a variety of chemical reactions, including electrophilic aromatic substitution and nucleophilic substitution .

Scientific Research Applications

Antibacterial Activity and Molecular Docking Studies

A study on novel synthesized pyrazole derivatives, including compounds related to "Morpholin-4-yl-[5-(3-nitrophenyl)furan-2-yl]methanethione," highlighted their antibacterial activity. The compounds were tested against Staphylococcus aureus and Escherichia coli, with variations in electron-withdrawing and electron-donating substitutions showing differing levels of inhibition. Molecular docking provided insights into the binding interactions of these compounds with bacterial proteins, demonstrating an effective approach for screening bioactive compounds (Khumar, Ezhilarasi, & Prabha, 2018).

Development of Diagnostic Assays

Research involving morpholine derivatives, similar in structure to the compound , led to the development of a monoclonal antibody-based enzyme-linked immunosorbent assay (ELISA) for detecting AMOZ, a tissue-bound metabolite of furaltadone. This work underscores the compound's relevance in enhancing food safety by monitoring nitrofuran metabolite residues, including AMOZ, in shrimp samples, demonstrating its application in the development of diagnostic assays for food safety (Pimpitak et al., 2009).

Nitrosation Mechanisms

The nitrosation of thiols and amines, including morpholine, by oxygenated nitric oxide (NO) solutions was studied to understand the formation of nitroso compounds. These findings are relevant for elucidating the chemical behavior of morpholine derivatives under physiological conditions, offering insights into the chemical interactions and potential applications of morpholine-based compounds in biological systems (Goldstein & Czapski, 1996).

Synthesis and Characterization for Biomedical Applications

Another study focused on the synthesis and characterization of thiobenzamides and their derivatives, including morpholine-based compounds. The research evaluated their trypanocidal activity and toxicity, providing a foundation for potential biomedical applications, such as in the treatment of trypanosomiasis or cancer, due to the observed biological activities and toxicological profiles (Agnimonhan et al., 2012).

Chemical Synthesis Techniques

The compound has also been explored in the context of chemical synthesis techniques. Studies have investigated the synthesis of related morpholine derivatives through various reactions, offering valuable methodologies for creating structurally similar compounds. These techniques contribute to the broader field of organic synthesis, providing pathways for the production of morpholine-based compounds for further research and potential applications (Wang et al., 2016).

properties

IUPAC Name

morpholin-4-yl-[5-(3-nitrophenyl)furan-2-yl]methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4S/c18-17(19)12-3-1-2-11(10-12)13-4-5-14(21-13)15(22)16-6-8-20-9-7-16/h1-5,10H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEAOTPJVHUKFKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=S)C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Morpholin-4-yl-[5-(3-nitrophenyl)furan-2-yl]methanethione

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